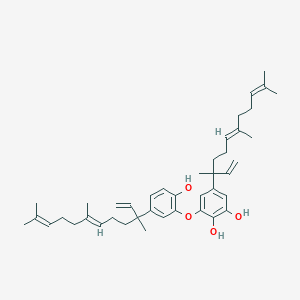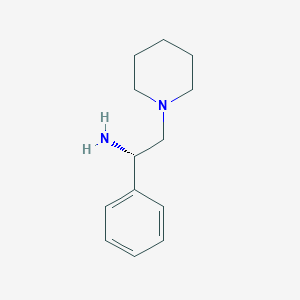
(s)-alpha-Phenyl-1-piperidineethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-Phenyl-1-piperidineethanamine, also known as (S)-amphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a stimulant that affects the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This drug has been widely studied for its potential therapeutic benefits in treating attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Wirkmechanismus
(S)-amphetamine works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by binding to and activating the trace amine-associated receptor 1 (TAAR1), which leads to the release of these neurotransmitters from presynaptic neurons. This results in increased arousal, alertness, and concentration, as well as decreased appetite and fatigue.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-amphetamine are well-documented. It increases heart rate, blood pressure, and body temperature, and can cause dry mouth, dilated pupils, and sweating. It also suppresses appetite and can lead to weight loss. Long-term use of (S)-amphetamine can lead to tolerance, dependence, and addiction, as well as various physical and mental health problems.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-amphetamine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It is also relatively stable and has a long shelf life. However, (S)-amphetamine is a controlled substance and requires special permits and licenses to handle and use. It can also be hazardous to handle due to its potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for the study of (S)-amphetamine. One potential direction is the development of new and more effective treatments for ADHD, narcolepsy, and other medical conditions. Another direction is the investigation of the potential use of (S)-amphetamine as a cognitive enhancer or performance-enhancing drug. Additionally, there is a need for further research into the long-term effects of (S)-amphetamine use and its potential for addiction and abuse. Finally, there is a need for the development of new synthesis methods and purification techniques for (S)-amphetamine to improve its safety and efficacy.
Synthesemethoden
The synthesis of (S)-amphetamine involves the reduction of ephedrine or pseudoephedrine, which are readily available over-the-counter medications. The reduction process can be achieved using various methods, such as catalytic hydrogenation, lithium aluminum hydride reduction, or reductive amination. The resulting product is a racemic mixture of (S)- and (R)-amphetamine, which can be separated using chiral chromatography or enzymatic resolution.
Wissenschaftliche Forschungsanwendungen
(S)-amphetamine has been extensively studied for its potential therapeutic benefits in treating various medical conditions. It has been approved by the US Food and Drug Administration (FDA) for the treatment of ADHD and narcolepsy. It has also been used off-label for the treatment of obesity, depression, and cognitive enhancement. In addition, (S)-amphetamine has been studied for its potential use as a performance-enhancing drug in sports.
Eigenschaften
IUPAC Name |
(1S)-1-phenyl-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUTYKUKRPEFKX-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-alpha-Phenyl-1-piperidineethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

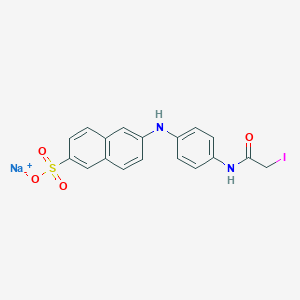
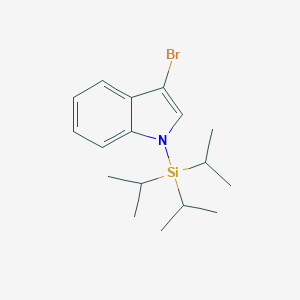
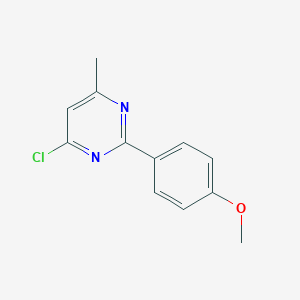


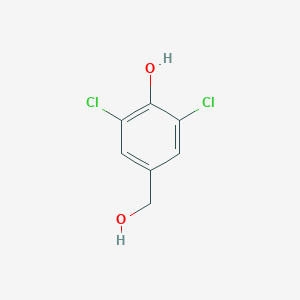
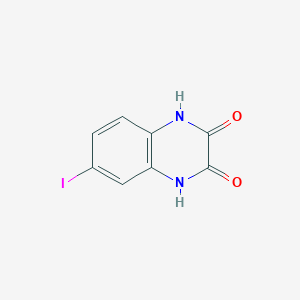

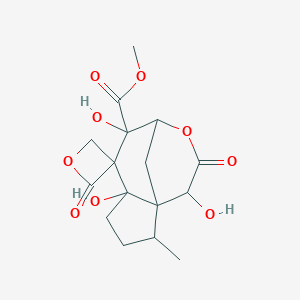
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)

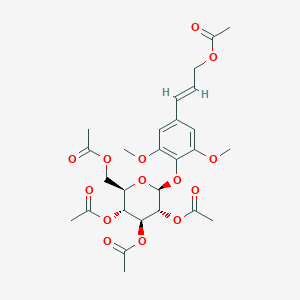
silane](/img/structure/B114667.png)
